2-chloro-N-ethyl-5-fluoropyrimidin-4-amine
Description
Significance of Pyrimidine (B1678525) Scaffold in Contemporary Chemical and Biological Sciences
The pyrimidine ring system is a cornerstone of heterocyclic chemistry and holds a privileged position in the biological sciences. As a fundamental component of nucleic acids (cytosine, thymine, and uracil), the pyrimidine scaffold is integral to the very blueprint of life. Beyond this central role, pyrimidine derivatives exhibit a vast spectrum of pharmacological activities, making them a fertile ground for drug discovery. smolecule.comsmolecule.com
The versatility of the pyrimidine core allows for functionalization at multiple positions, enabling the fine-tuning of steric and electronic properties to optimize interactions with biological targets. This has led to the development of numerous drugs with a pyrimidine core, spanning a wide range of therapeutic areas, including oncology, infectious diseases, and cardiovascular medicine. The pyrimidine scaffold's ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, is crucial to its biological efficacy.
| Biological Activity | Therapeutic Area | Reference |
|---|---|---|
| Anticancer | Oncology | smolecule.com |
| Antiviral | Infectious Diseases | smolecule.com |
| Antibacterial | Infectious Diseases | smolecule.com |
| Antifungal | Infectious Diseases | smolecule.com |
| Anti-inflammatory | Immunology | smolecule.com |
| Antihypertensive | Cardiovascular | smolecule.com |
Historical Context of Halogenated Pyrimidines in Synthetic and Medicinal Chemistry
The introduction of halogen atoms, particularly fluorine and chlorine, into the pyrimidine ring has been a pivotal strategy in medicinal chemistry for decades. Halogenation can profoundly influence a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity for biological targets.
A landmark in this field was the synthesis of 5-fluorouracil (B62378) (5-FU) in 1957. This fluorinated pyrimidine analogue has since become a cornerstone of cancer chemotherapy, demonstrating the profound impact that halogenation can have on biological activity. The fluorine atom in 5-FU plays a crucial role in its mechanism of action, which involves the inhibition of thymidylate synthase, an enzyme essential for DNA synthesis and repair. smolecule.com
Similarly, chlorinated pyrimidines have a long history as important intermediates in organic synthesis. The chlorine atom serves as a versatile leaving group, readily displaced by a variety of nucleophiles. This reactivity is extensively exploited in the construction of more complex molecular architectures, allowing for the introduction of diverse functional groups onto the pyrimidine ring.
Scope and Research Focus on 2-chloro-N-ethyl-5-fluoropyrimidin-4-amine and its Analogues
Research on this compound is primarily centered on its utility as a synthetic building block. The presence of both a chloro and a fluoro substituent, along with an N-ethylamino group, provides a unique combination of reactivity and structural features. The chlorine atom at the 2-position is particularly susceptible to nucleophilic substitution, making it a key handle for derivatization.
The primary research focus is on leveraging this reactivity to synthesize libraries of novel pyrimidine derivatives for biological screening. Scientists in both academic and industrial laboratories utilize this compound as a starting material to explore new chemical space in the quest for potent and selective modulators of various biological targets.
Analogues of this compound, where the ethyl group is replaced by other alkyl or aryl moieties, or where the fluorine atom is substituted with other groups, are also of significant interest. The systematic modification of these substituents allows for a detailed exploration of structure-activity relationships (SAR), providing valuable insights into the molecular features required for a desired biological effect. For instance, compounds such as 2-chloro-N-(2,2-difluoroethyl)-5-fluoropyrimidin-4-amine and 2-chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-4-amine are examples of analogues that have been synthesized for research purposes. biosynth.commoldb.com
| Compound Name | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| This compound | C6H7ClFN3 | 175.59 |
| 5-fluorouracil | C4H3FN2O2 | 130.08 |
| 2-chloro-N-(2,2-difluoroethyl)-5-fluoropyrimidin-4-amine | C6H5ClF3N3 | 227.57 |
| 2-chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-4-amine | C7H7ClF3N3 | 239.60 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-ethyl-5-fluoropyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClFN3/c1-2-9-5-4(8)3-10-6(7)11-5/h3H,2H2,1H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGVSGYCQRHMSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC=C1F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Chloro N Ethyl 5 Fluoropyrimidin 4 Amine
Strategies for the Construction of the 2-chloro-N-ethyl-5-fluoropyrimidin-4-amine Core
The synthesis of the this compound core is primarily achieved through the functionalization of a pre-existing, appropriately halogenated pyrimidine (B1678525) ring. The key precursor for this target molecule is 2,4-dichloro-5-fluoropyrimidine (B19854). The differential reactivity of the two chlorine atoms on this precursor is the cornerstone of the synthetic strategy.
Nucleophilic Aromatic Substitution Reactions on Halogenated Pyrimidines
The most direct and widely employed method for synthesizing this compound is the regioselective nucleophilic aromatic substitution (SNAr) on 2,4-dichloro-5-fluoropyrimidine. The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack, and this effect is enhanced by the presence of the electron-withdrawing fluorine atom at the C-5 position.
Theoretical and experimental studies have shown that in 2,4-dichloropyrimidines bearing an electron-withdrawing substituent at C-5, the chlorine atom at the C-4 position is significantly more activated towards nucleophilic displacement than the chlorine at the C-2 position. google.comnih.gov This pronounced regioselectivity allows for the controlled, stepwise introduction of nucleophiles.
The reaction involves treating 2,4-dichloro-5-fluoropyrimidine with one equivalent of ethylamine (B1201723). The reaction is typically carried out in a polar aprotic solvent in the presence of a non-nucleophilic base to neutralize the hydrochloric acid generated during the reaction. The careful control of stoichiometry and reaction conditions is crucial to prevent disubstitution, where a second ethylamine molecule might displace the C-2 chlorine.
Table 1: Representative Conditions for Nucleophilic Aromatic Substitution
| Parameter | Typical Conditions | Purpose |
|---|---|---|
| Electrophile | 2,4-dichloro-5-fluoropyrimidine | Pyrimidine core precursor |
| Nucleophile | Ethylamine (1.0 - 1.2 equivalents) | Source of the N-ethylamino group |
| Solvent | Ethanol, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM) | Provides a medium for the reaction |
| Base | Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), Potassium Carbonate (K₂CO₃) | Acid scavenger to neutralize HCl |
| Temperature | 0 °C to room temperature | Controlled conditions to ensure selectivity |
Palladium-Catalyzed Cross-Coupling Approaches
As an alternative to traditional SNAr, palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, offer a powerful method for forming carbon-nitrogen bonds. researchgate.netossila.com This reaction has broad substrate scope and functional group tolerance, making it a valuable tool in modern organic synthesis. researchgate.net
In this approach, 2,4-dichloro-5-fluoropyrimidine would be coupled with ethylamine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical, with bulky, electron-rich phosphine ligands developed by Buchwald's group (such as XPhos, SPhos, and RuPhos) often providing superior results by facilitating the key steps of the catalytic cycle: oxidative addition and reductive elimination. nih.gov Similar to the SNAr reaction, the higher reactivity of the C-4 position generally ensures selective monosubstitution when controlled stoichiometry is used.
Table 2: Typical Components for a Buchwald-Hartwig Amination
| Component | Examples | Role in Reaction |
|---|---|---|
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst |
| Ligand | XPhos, SPhos, BINAP, DPPF | Stabilizes the palladium center and facilitates catalysis |
| Base | NaOt-Bu, Cs₂CO₃, K₃PO₄ | Activates the amine and facilitates catalyst turnover |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvent |
Multi-step Heterocyclic Coupling Reactions
A multi-step approach involves first constructing the key intermediate, 2,4-dichloro-5-fluoropyrimidine, from simpler, more accessible starting materials. The most common precursor for this intermediate is 5-fluorouracil (B62378). researchgate.net
The synthesis begins with the chlorination of 5-fluorouracil using a strong chlorinating agent, such as phosphorus oxychloride (POCl₃). This reaction is typically performed in the presence of a tertiary amine base, like N,N-dimethylaniline, which acts as both a catalyst and an acid scavenger. The reaction requires elevated temperatures to proceed to completion. Following the reaction, a careful aqueous workup is performed to quench the excess POCl₃ and isolate the 2,4-dichloro-5-fluoropyrimidine product. chemrxiv.orgnih.gov With a yield of approximately 95%, this solution can be directly utilized in subsequent reactions. nih.gov
Once the 2,4-dichloro-5-fluoropyrimidine intermediate is synthesized and isolated, it is then subjected to the regioselective amination with ethylamine as described in section 2.1.1 to yield the final target compound, this compound.
Derivatization Pathways and Functional Group Interconversions of the Pyrimidine Ring
The this compound molecule is a valuable scaffold primarily because its functional groups allow for further, selective modifications. The most significant site for derivatization is the remaining chlorine atom at the C-2 position.
Amination Reactions and Amine Substitutions at Pyrimidine Ring Positions
With the C-4 position occupied by the ethylamino group, the chlorine atom at the C-2 position becomes the primary site for subsequent nucleophilic aromatic substitution. hyphadiscovery.com This allows for the synthesis of a wide array of N2,N4-disubstituted-5-fluoropyrimidine-2,4-diamines.
The displacement of the C-2 chlorine generally requires more forcing conditions (e.g., higher temperatures, longer reaction times) than the initial substitution at C-4, due to the comparatively lower electrophilicity of the C-2 position. A second, different amine can be introduced at this position, leading to unsymmetrically substituted pyrimidine diamines. This sequential substitution strategy is a cornerstone for building molecular diversity and is widely used in the generation of libraries of compounds for biological screening. A variety of primary and secondary amines, including anilines, alkylamines, and heterocyclic amines, can be employed as nucleophiles in this second substitution step.
Table 3: Conditions for C-2 Amination on the this compound Core
| Nucleophile Type | Example | Typical Conditions |
|---|---|---|
| Aromatic Amines | Aniline, substituted anilines | High temperature (reflux) in solvents like n-butanol or DMF, often with acid catalysis. |
| Aliphatic Amines | Propylamine, Cyclohexylamine | Sealed tube or microwave heating in a polar solvent. |
| Heterocyclic Amines | Piperidine (B6355638), Morpholine | Elevated temperatures in a high-boiling solvent or neat (using excess amine). |
Modifications at the Ethyl and Fluoro Substituents
Direct and selective chemical modification of the N-ethyl and C-5 fluoro substituents on the this compound core is synthetically challenging and not commonly pursued.
The N-ethyl group lacks specific reactive sites that would allow for selective functionalization without affecting other parts of the molecule. While the secondary amine proton can be removed or participate in reactions like acylation, transformations of the ethyl group's C-H bonds would require harsh, radical conditions that would likely be unselective and lead to decomposition of the heterocyclic ring.
The fluoro substituent at the C-5 position is characterized by a very strong carbon-fluorine (C-F) bond. This bond is generally inert to most standard chemical reagents. While the field of C-F bond activation using transition metal catalysts is an active area of research, these methods require specialized catalysts and conditions and are not typically employed for routine derivatization of complex molecules. nih.govresearchgate.net Under certain physiological conditions or with specific enzymes, metabolic cleavage of C-F bonds can occur, but this is not a synthetic transformation. hyphadiscovery.com Consequently, for synthetic purposes, the C-5 fluoro group is considered a stable substituent that modifies the electronic properties of the ring rather than serving as a handle for further reaction.
Therefore, the primary and most synthetically useful pathway for the derivatization of this compound remains the substitution of the chlorine atom at the C-2 position.
Advanced Spectroscopic and Structural Characterization Techniques for 2 Chloro N Ethyl 5 Fluoropyrimidin 4 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms, primarily ¹H (proton) and ¹³C (carbon-13).
For 2-chloro-N-ethyl-5-fluoropyrimidin-4-amine, ¹H and ¹³C NMR spectra would provide a definitive map of its structure. The presence of fluorine (¹⁹F) would introduce characteristic splitting patterns due to spin-spin coupling with nearby protons and carbons, offering further structural confirmation.
Expected ¹H NMR Data: The proton NMR spectrum would be expected to show distinct signals for the ethyl group and the amine proton.
Ethyl Group (CH₂CH₃): This would appear as a quartet for the methylene (B1212753) protons (-CH₂-) coupled to the three methyl protons, and a triplet for the methyl protons (-CH₃) coupled to the two methylene protons. The chemical shift for the -CH₂- group would be further downfield due to its proximity to the electron-withdrawing pyrimidine (B1678525) ring.
Amine Proton (NH): A broad signal would be expected, the chemical shift of which can be concentration and solvent dependent.
Pyrimidine Ring Proton (H-6): The single proton on the pyrimidine ring would appear as a doublet, split by the adjacent fluorine atom.
Expected ¹³C NMR Data: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts would be influenced by the electronegativity of the attached atoms (N, Cl, F).
Pyrimidine Ring Carbons: Four distinct signals would be expected. The carbons bonded to chlorine (C-2), fluorine (C-5), and the two nitrogen atoms (C-4 and C-6) would have characteristic chemical shifts. The C-F and C-Cl bonds would lead to significant downfield shifts. Furthermore, the carbon signals would exhibit splitting due to coupling with the fluorine atom (¹JCF, ²JCF, etc.).
Ethyl Group Carbons: Two signals corresponding to the -CH₂- and -CH₃ carbons would be observed.
An interactive table presenting hypothetical but chemically reasonable NMR data is shown below.
| Proton (¹H) | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J) in Hz |
| CH₃ (ethyl) | 1.2 - 1.4 | Triplet (t) | ~7 |
| CH₂ (ethyl) | 3.4 - 3.6 | Quartet (q) | ~7 |
| NH | 5.0 - 7.0 (variable) | Broad Singlet (br s) | - |
| H-6 (pyrimidine) | 8.0 - 8.2 | Doublet (d) | ~3-4 (due to H-F coupling) |
| Carbon (¹³C) | Expected Chemical Shift (ppm) | Expected C-F Coupling |
| CH₃ (ethyl) | 14 - 16 | No |
| CH₂ (ethyl) | 40 - 45 | No |
| C-5 (pyrimidine) | 140 - 150 | Large ¹JCF |
| C-4/C-6 (pyrimidine) | 150 - 160 | ²JCF / ³JCF |
| C-2 (pyrimidine) | 155 - 165 | ³JCF |
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For this compound (molecular formula C₆H₇ClFN₃), the exact molecular weight is approximately 175.03 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement.
The mass spectrum would show a molecular ion peak [M]⁺. A characteristic feature would be the isotopic pattern of the molecular ion due to the presence of chlorine. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the mass spectrum would exhibit two peaks for the molecular ion: one for the molecule containing ³⁵Cl ([M]⁺) and another, about one-third the intensity, at two mass units higher for the molecule containing ³⁷Cl ([M+2]⁺).
Expected Fragmentation Patterns: Electron ionization (EI) would likely cause the molecular ion to fragment in predictable ways. Common fragmentation pathways could include:
Loss of the ethyl group (•CH₂CH₃)
Loss of a chlorine atom (•Cl)
Cleavage of the pyrimidine ring
A table of expected major ions is provided below.
| Ion Fragment | Description | Expected m/z (for ³⁵Cl isotope) |
| [C₆H₇ClFN₃]⁺ | Molecular Ion [M]⁺ | 175 |
| [C₆H₇³⁷ClFN₃]⁺ | Molecular Ion Isotope Peak [M+2]⁺ | 177 |
| [C₄H₂ClFN₂]⁺ | Loss of ethylamine (B1201723) | 131 |
| [C₆H₇FN₃]⁺ | Loss of Chlorine | 140 |
| [C₅H₄ClFN₃]⁺ | Loss of a methyl radical from the ethyl group | 160 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and these absorptions are recorded in an IR spectrum.
The IR spectrum of this compound would display characteristic absorption bands for its key functional groups.
Expected IR Absorption Bands:
N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹ would indicate the presence of the secondary amine (N-H) group.
C-H Stretches: Absorption bands in the 2850-2960 cm⁻¹ region would correspond to the C-H stretching vibrations of the ethyl group's sp³ hybridized carbons.
C=N and C=C Stretches: The pyrimidine ring would exhibit characteristic stretching vibrations for C=N and C=C bonds in the 1500-1650 cm⁻¹ region.
C-F Stretch: A strong absorption band in the 1000-1250 cm⁻¹ region is characteristic of the C-F bond.
C-Cl Stretch: A band in the 600-800 cm⁻¹ region would be indicative of the C-Cl bond.
The following table summarizes the expected key IR absorption frequencies.
| Functional Group | Type of Vibration | Expected Frequency Range (cm⁻¹) | Intensity |
| N-H (amine) | Stretch | 3300 - 3500 | Medium |
| C-H (sp³) | Stretch | 2850 - 2960 | Medium |
| C=N / C=C (aromatic ring) | Stretch | 1500 - 1650 | Medium-Strong |
| C-F | Stretch | 1000 - 1250 | Strong |
| C-Cl | Stretch | 600 - 800 | Medium-Strong |
X-ray Crystallography for Solid-State Structure Determination (for relevant derivatives)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide exact bond lengths, bond angles, and information about intermolecular interactions in the solid state.
While no crystal structure for this compound itself is publicly available, this technique would be invaluable for studying its crystalline derivatives. If a suitable single crystal of a derivative could be grown, X-ray diffraction analysis would reveal:
Molecular Conformation: The exact spatial orientation of the ethyl group relative to the pyrimidine ring.
Bond Lengths and Angles: Precise measurements for all bonds, including the C-Cl, C-F, and C-N bonds, which can provide insight into the electronic effects of the substituents.
Intermolecular Interactions: The analysis would show how molecules pack in the crystal lattice, revealing any hydrogen bonding involving the amine N-H group or other non-covalent interactions that dictate the solid-state structure.
For a hypothetical crystalline derivative, the crystallographic data would be presented in a standardized format as shown in the table below.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~10.2 |
| c (Å) | ~9.8 |
| β (°) | ~105 |
| Volume (ų) | ~820 |
| Z (molecules/unit cell) | 4 |
| Density (calculated) (g/cm³) | ~1.45 |
| R-factor | < 0.05 (for a well-refined structure) |
Computational and Theoretical Investigations of 2 Chloro N Ethyl 5 Fluoropyrimidin 4 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict various chemical properties.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. tandfonline.com For pyrimidine (B1678525) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G++, are employed to optimize molecular geometry and predict a range of molecular properties. tandfonline.comtandfonline.com This analysis is crucial for understanding the molecule's stability, reactivity, and spectroscopic characteristics.
Key molecular properties derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity; a smaller gap generally implies higher reactivity. samipubco.com For 2-chloro-N-ethyl-5-fluoropyrimidin-4-amine, the electronegative fluorine and chlorine atoms, along with the nitrogen atoms in the pyrimidine ring, significantly influence the electron density distribution and, consequently, the HOMO and LUMO energy levels.
Furthermore, DFT is used to calculate the Molecular Electrostatic Potential (MEP), which maps the electrostatic potential onto the electron density surface. tandfonline.comnih.gov This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing insights into how it will interact with other molecules, including biological targets. DFT calculations can also determine reaction energy barriers, guiding the synthesis of new derivatives by predicting the most favorable reaction pathways. tandfonline.com
Table 1: Typical Molecular Properties of Pyrimidine Derivatives Calculated by DFT
| Parameter | Description | Typical Application |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Predicts reactivity towards electrophiles. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Predicts reactivity towards nucleophiles. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. nih.gov | Indicates chemical stability and reactivity. |
| Mulliken Atomic Charges | Distribution of electron charge among the atoms in the molecule. tandfonline.com | Helps understand intermolecular interactions. |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and sites for electrophilic and nucleophilic attack. tandfonline.com | Predicts non-covalent bonding and reaction sites. |
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the binding mode of a potential drug molecule. tandfonline.comsamipubco.com
For this compound, docking simulations can predict its binding affinity and pose within the active site of a specific biological target, such as a kinase or dihydrofolate reductase, which are common targets for pyrimidine-based inhibitors. samipubco.comnih.gov The simulation software calculates a scoring function to estimate the binding energy, with lower scores generally indicating a more favorable interaction.
The docking results reveal key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. researchgate.netresearchgate.net The structural features of this compound—including the pyrimidine ring nitrogens and the exocyclic amino group as hydrogen bond acceptors/donors, the ethyl group for hydrophobic contacts, and the fluorine atom—are critical in determining its binding specificity and affinity. nih.gov
Table 2: Illustrative Molecular Docking Results for Pyrimidine Analogs
| Target Protein | Ligand | Binding Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|---|
| Dihydrofolate Reductase (DHFR) | Pyrimidine Derivative | -9.0 | Asp 21, Ser 59, Tyr 22 | Hydrogen Bonds mdpi.com |
| PIM-1 Kinase | Pyrazolo[1,5-a]pyrimidine | - | Not Specified | Binding in active site nih.gov |
| Cyclin-Dependent Kinase 6 (CDK6) | 2,4,6-trisubstituted pyrimidine | - | Not Specified | Hydrogen bonds, electrostatic, π-systems researchgate.net |
| c-Kit Tyrosine Kinase | Indazol-pyrimidine derivative | - | Not Specified | Strong binding affinity mdpi.com |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations calculate the trajectory of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and the stability of the protein-ligand complex. rsc.orgrsc.org
Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Principles in Pyrimidine Research
The development of novel pyrimidine-based therapeutic agents heavily relies on the principles of Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD). researchgate.net
SBDD is utilized when the three-dimensional structure of the biological target is known, often from X-ray crystallography or NMR spectroscopy. nih.gov This structural information is used to design ligands that fit the shape and chemical environment of the binding site with high affinity and selectivity. acs.org For example, knowing the structure of a kinase's ATP-binding pocket allows for the rational design of pyrimidine inhibitors, like this compound, that can form specific, targeted interactions. nih.gov
LBDD is employed when the structure of the target is unknown. researchgate.net This approach relies on the knowledge of other molecules (ligands) that bind to the target. By analyzing the common structural features and properties of a set of active ligands, a pharmacophore model can be developed. This model represents the essential steric and electronic features required for biological activity. This LBDD model can then be used to design new molecules, such as derivatives of this compound, or to search databases for other potential hits.
Theoretical Analysis of Non-Covalent Interactions and Intermolecular Forces
The biological activity of any drug molecule is governed by its interactions with its target, which are primarily non-covalent. A theoretical analysis of these forces is essential for understanding and predicting molecular recognition. The structure of this compound is well-suited for a variety of non-covalent interactions:
Hydrogen Bonds: The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors, while the hydrogen on the N-ethyl-amine group can act as a hydrogen bond donor. nih.gov These interactions are highly directional and crucial for binding specificity.
Hydrophobic Interactions: The ethyl group provides a hydrophobic moiety that can interact favorably with nonpolar pockets in a protein's active site. researchgate.net
Halogen Bonds: The chlorine and fluorine atoms can participate in halogen bonding, an interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. rsc.org
π-Interactions: The aromatic pyrimidine ring can engage in π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding site or in π-cation interactions with positively charged residues. researchgate.net
Understanding the interplay of these forces through computational analysis allows for the fine-tuning of the molecular structure to enhance binding affinity and selectivity.
Biological Activity Profiles and Mechanistic Investigations of 2 Chloro N Ethyl 5 Fluoropyrimidin 4 Amine Analogues Excluding Human Clinical Data
Kinase Inhibition Studies
Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK4/6, CDK2)
Analogues of 2-chloro-N-ethyl-5-fluoropyrimidin-4-amine have been investigated for their potential to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive therapeutic targets.
Research into N2,N4-disubstituted pyrimidine-2,4-diamines has identified compounds with potent inhibitory activity against both CDK2 and CDK9. For instance, compounds 3g and 3c were identified as potent inhibitors of CDK2 and CDK9, respectively, with IC50 values in the nanomolar range. rsc.org Furthermore, pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] mdpi.comnih.govnih.govtriazolo[1,5-c]pyrimidine scaffolds have also yielded potent CDK2 inhibitors. nih.gov Compound 15 from this series demonstrated superior CDK2/cyclin A2 inhibitory activity with an IC50 of 0.061 µM. nih.gov Another study on pyrazolo-pyrimidine derivatives identified compound 6 as a CDK2/cyclinA inhibitor with an IC50 of 0.76 μM. ekb.eg
The development of selective CDK4/6 inhibitors has been a significant advancement in cancer therapy. rsc.org While specific analogues of this compound targeting CDK4/6 are a subject of ongoing research, the broader class of pyrimidine (B1678525) derivatives has shown promise. For example, 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives have been explored as CDK inhibitors, with compound 2g showing inhibitory activity against CDK4. nih.gov
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| Compound 3g | CDK2 | 83 |
| Compound 3c | CDK9 | 65 |
| Compound 15 | CDK2/cyclin A2 | 61 |
| Compound 6 | CDK2/cyclin A | 760 |
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth and differentiation. Mutations and overexpression of EGFR are common in various cancers, making it a prime target for therapeutic intervention. Several analogues of this compound have been designed and evaluated as EGFR inhibitors.
Structure-based design has led to the development of 2,4-diaminopyrimidine (B92962) derivatives as selective inhibitors of EGFR mutants, including the resistant T790M mutation. nih.gov Compounds 19e and 19h from this series exhibited dose-dependent tumor growth suppression in preclinical models. nih.gov Similarly, novel 2-chloro-4-anilino-quinazoline derivatives have been synthesized and shown to act as dual inhibitors of EGFR and VEGFR-2. bohrium.comnih.gov Compound 8o , a quinazoline (B50416) derivative, was found to be a potent inhibitor of both EGFR and VEGFR-2. bohrium.comnih.gov The quinazoline scaffold has been a fruitful area of research for EGFR inhibitors, with numerous derivatives showing significant activity. nih.govekb.egekb.eg
| Compound Class | Target | Key Findings |
|---|---|---|
| 2,4-Diaminopyrimidines (e.g., 19e, 19h) | EGFR L858R/T790M | Dose-dependent tumor growth suppression in xenograft models. nih.gov |
| 2-Chloro-4-anilino-quinazolines (e.g., 8o) | EGFR/VEGFR-2 | Potent dual inhibition. bohrium.comnih.gov |
Janus Kinase (JAK) Inhibition (e.g., JAK2)
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine signaling. The JAK/STAT pathway is often dysregulated in hematological malignancies and inflammatory diseases. Analogues of this compound have emerged as potent JAK inhibitors.
A notable example is AZD1480 , a pyrazolyl pyrimidine that is a potent ATP-competitive inhibitor of JAK2 with a Ki of 0.26 nM. nih.gov It also inhibits JAK1 with an IC50 of 1.3 nM. medchemexpress.com AZD1480 has been shown to block Stat3 signaling and oncogenesis in solid tumors. nih.gov Further research has led to the discovery of pyrazolopyrimidine derivatives with high selectivity for JAK2. researchgate.netacs.orgnih.gov For instance, compound 7j from a series of pyrazolo[1,5-a]pyrimidines demonstrated potent JAK2 inhibition and in vivo efficacy in a tumor model dependent on JAK2. researchgate.netacs.org Additionally, 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives have been designed as selective JAK1 inhibitors. nih.gov
| Compound | Target Kinase | Inhibitory Activity |
|---|---|---|
| AZD1480 | JAK2 | Ki = 0.26 nM nih.gov |
| AZD1480 | JAK1 | IC50 = 1.3 nM medchemexpress.com |
| Compound 7j (Pyrazolo[1,5-a]pyrimidine) | JAK2 | Potent inhibition and in vivo efficacy. researchgate.netacs.org |
| Compound 12a (4-amino-7H-pyrrolo[2,3-d]pyrimidine) | JAK1 | IC50 = 12.6 nM nih.gov |
Anaplastic Lymphoma Kinase (ALK) Inhibition
Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when genetically altered, can drive the growth of various cancers. The development of ALK inhibitors has been a successful strategy in treating ALK-positive malignancies.
A series of novel 2,4-diaminopyrimidines bearing a tetrahydronaphthalenyl moiety have been synthesized and evaluated for their anti-ALK activities. nih.gov Compound 17b from this series demonstrated highly potent inhibitory activity in a tumor xenograft model. nih.gov This class of compounds also exhibited inhibitory activity against other kinases, indicating a potential for multi-targeted therapy. nih.gov
Focal Adhesion Kinase (FAK) Inhibition
Focal adhesion kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. Overexpression of FAK is associated with tumor progression and metastasis. The 2,4-diaminopyrimidine scaffold has been a key structural motif in the design of FAK inhibitors. mdpi.comnih.gov
Pyrrolo[2,3-d]pyrimidine derivatives have been identified as novel and potent FAK inhibitors. nih.gov Compound 10b (HMC-18NH) from this class exhibited excellent inhibition of FAK with an IC50 of 9.9 nM and demonstrated cytotoxic effects against various cancer cell lines. nih.gov Another 7H-pyrrolo[2,3-d]pyrimidine derivative, compound 21 , showed potent FAK inhibition with an IC50 of 1.89 nM. mdpi.com Furthermore, thieno[3,2-d]pyrimidine (B1254671) derivatives have also been explored as FAK inhibitors, with compound 22 showing a FAK IC50 of 28.2 nM. mdpi.com
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| Compound 10b (HMC-18NH) | FAK | 9.9 nih.gov |
| Compound 21 | FAK | 1.89 mdpi.com |
| Compound 22 | FAK | 28.2 mdpi.com |
Multikinase Inhibition Profiles
The development of inhibitors that target multiple kinases simultaneously is an emerging strategy in cancer therapy, as it can potentially overcome resistance and target multiple oncogenic pathways. Several analogues of this compound have demonstrated multikinase inhibition profiles.
For example, the 2,4-diaminopyrimidine derivative 17b , initially identified as a potent ALK inhibitor, was also found to inhibit other kinases including FAK, ACK1, FGFR, RSK1, and IGF-1R. nih.gov This suggests its potential as a multi-targeted agent for cancer therapy. nih.gov Additionally, the design of dual inhibitors has been a successful approach. Novel 2-chloro-4-anilino-quinazoline derivatives have been developed as dual inhibitors of EGFR and VEGFR-2. bohrium.comnih.gov Furthermore, a class of substituted 2,4-diaminopyrimidine derivatives has been reported as potential dual FAK/EGFRT790M inhibitors. mdpi.com The pyrrolo[2,3-d]pyrimidine scaffold has also been utilized to develop multi-kinase inhibitors, with some compounds showing activity against a range of kinases. nih.govmdpi.com
Antiviral Activity Investigations
The pyrimidine scaffold is a recurring motif in the design of antiviral agents. Analogues of this compound, particularly those sharing the fluoropyrimidine core, have been investigated for their potential to inhibit viral replication through various mechanisms.
The inhibition of viral polymerases is a critical mechanism for halting viral replication. While direct studies on this compound were not identified, the broader class of pyrimidine derivatives has shown activity against key viral enzymes.
Influenza Polymerase PB2: The PB2 subunit of the influenza virus RNA-dependent RNA polymerase is a validated target for antiviral drugs. Research into novel inhibitors has utilized the 2-chloro-5-fluoropyrimidine (B20137) scaffold as a starting point for chemical synthesis. Although specific inhibitory data for this compound analogues against influenza polymerase PB2 is not detailed in the available literature, the use of related structures in the development of potent inhibitors underscores the potential of this chemical class.
HIV-1 Reverse Transcriptase: The reverse transcriptase (RT) enzyme of the Human Immunodeficiency Virus (HIV) is a primary target for antiretroviral therapy. Pyrimidine derivatives are a well-established class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its DNA polymerase activity. While specific IC50 values for this compound analogues are not available, the general activity of the pyrimidine class is well-documented.
| Compound Class | Target Enzyme | Activity |
| Pyrimidine Derivatives | HIV-1 Reverse Transcriptase | Non-nucleoside Inhibition |
This table reflects the general activity of the broader class of pyrimidine derivatives against HIV-1 RT, as specific data for this compound analogues was not found.
Hepatitis B Virus (HBV): The replication of HBV is a complex process that can be targeted at multiple stages. Pyrimidine nucleoside analogues have been a cornerstone of anti-HBV therapy, primarily by inhibiting the viral polymerase. While this compound is not a nucleoside analogue, the potential for non-nucleoside pyrimidine derivatives to inhibit HBV replication is an area of active research. Studies on various pyrimidine-based compounds have demonstrated the ability to interfere with HBV replication, though specific data for close analogues of this compound is not currently available. The primary mechanism for many pyrimidine-based anti-HBV agents involves the inhibition of the viral DNA polymerase. nih.gov
Antimicrobial and Antifungal Activity Evaluations (in vitro)
The structural motifs present in this compound, such as the halogenated pyrimidine ring, are also found in compounds with antimicrobial and antifungal properties.
Pseudomonas aeruginosa : This opportunistic Gram-negative bacterium is a significant cause of hospital-acquired infections. The compound 5-fluorouracil (B62378) (5-FU), which shares the fluoropyrimidine core, has been shown to inhibit the growth of P. aeruginosa and interfere with its biofilm formation. nih.govmdpi.com The minimal inhibitory concentrations (MICs) for 5-FU against P. aeruginosa have been reported in the range of 128 to >1024 µg/mL. nih.gov It is important to note that 5-FU is structurally different from this compound.
Mycobacterium tuberculosis : The causative agent of tuberculosis, M. tuberculosis, is another important bacterial target. Research has shown that certain 5-substituted pyrimidine nucleoside analogues exhibit inhibitory activity against M. tuberculosis growth in vitro. nih.gov For instance, some 5-(C-1 substituted)-2'-deoxyuridine derivatives have shown potent inhibition of M. avium, a related mycobacterium, with MIC50 values in the 1-10 µg/mL range. nih.gov While these are nucleoside analogues and thus differ significantly from the compound , it highlights the potential for the pyrimidine core in antimycobacterial drug discovery.
| Compound Class | Bacterial Strain | Reported Activity (MIC) |
| 5-Fluorouracil | Pseudomonas aeruginosa | 128 to >1024 µg/mL |
| 5-Substituted Pyrimidine Nucleosides | Mycobacterium avium | 1-10 µg/mL (MIC50) |
This table presents data for compounds related to the core structure of this compound, as direct data for its analogues was not available.
Candida albicans : This opportunistic fungal pathogen is a common cause of mucosal and systemic infections. The fluoropyrimidine derivative 5-fluorocytosine (B48100) (flucytosine) is a clinically used antifungal agent that is converted to 5-fluorouracil within fungal cells, subsequently inhibiting DNA and RNA synthesis. More directly related, 5-fluorouridine (B13573) has demonstrated antifungal activity against C. albicans and other Candida species. nih.govmdpi.com It has been shown to inhibit biofilm formation and reduce the secretion of extracellular proteinases. nih.gov
| Compound | Fungal Pathogen | Key Findings |
| 5-Fluorouridine | Candida albicans | Antifungal activity, inhibition of biofilm formation, reduction of proteinase secretion. nih.govmdpi.com |
This table highlights the activity of a related fluoropyrimidine nucleoside, as specific data for this compound analogues was not found.
Receptor Modulation and Signaling Pathway Interference
The interaction of small molecules with cellular receptors and the subsequent interference with signaling pathways are fundamental to their pharmacological effects. For analogues of this compound, this area of investigation is still emerging.
Research on the broader class of aminopyrimidine derivatives has revealed their potential to act as selective modulators of various receptors. For example, novel aminopyrimidines have been identified as selective antagonists of the EP2 receptor, a G-protein coupled receptor involved in inflammation and cancer. nih.gov Additionally, certain 2-aminopyrimidine (B69317) derivatives have been developed as highly selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a tyrosine kinase involved in cancer cell proliferation. nih.gov
In terms of signaling pathway interference, much of the available research focuses on 5-fluorouracil (5-FU) in the context of cancer treatment. 5-FU is known to impact numerous signaling pathways, including the JAK/STAT, Wnt, Notch, and NF-κB pathways, often in the context of drug resistance. researchgate.netnih.gov However, this information is specific to 5-FU and its role in oncology and does not directly describe the mechanistic profile of this compound analogues in a non-clinical context. The primary mechanism of action for fluoropyrimidines like 5-FU involves the inhibition of thymidylate synthase and the incorporation of its metabolites into RNA and DNA. nih.govclinpgx.org
Further research is needed to elucidate the specific receptor binding profiles and the impact on signaling pathways for analogues of this compound to better understand their potential biological activities.
Chemokine Receptor Type 4 (CXCR4) Antagonism
The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12, play a crucial role in various physiological processes, including immune responses and cell migration. nih.gov Dysregulation of the CXCR4/CXCL12 signaling axis has been implicated in the pathology of numerous diseases, making it an attractive therapeutic target. taylorandfrancis.comwikipedia.org Small molecule antagonists of CXCR4 have been developed to interfere with this signaling pathway. nih.gov
Research into CXCR4 antagonists has explored various chemical scaffolds, including those based on the aminopyrimidine core. Structural optimization of these aminopyrimidine-based antagonists, guided by molecular docking studies, has led to the identification of compounds with significantly improved receptor binding affinity and functional activity. For instance, compound 23 from one such study demonstrated potent inhibition of CXCR4 binding and CXCL12-induced cytosolic calcium increase, with IC50 values of 8.8 nM and 0.02 nM, respectively. nih.gov This compound also effectively inhibited CXCR4/CXCL12-mediated chemotaxis in a matrigel (B1166635) invasion assay. nih.gov
Furthermore, the development of amino-heterocycle tetrahydroisoquinoline CXCR4 antagonists has yielded compounds with potent inhibitory activity and favorable pharmacokinetic profiles in preclinical studies. nih.gov These antagonists are designed to block the interaction between CXCR4 and its ligand, thereby preventing downstream signaling events that contribute to cell migration and survival. nih.govnih.gov The therapeutic potential of CXCR4 antagonists is being investigated in various disease models, including cancer and inflammatory conditions. taylorandfrancis.comwikipedia.org
P2X7 Receptor Antagonism
The P2X7 receptor, an ATP-gated ion channel, is predominantly found on immune cells and is involved in inflammatory processes. nih.govnih.gov Antagonism of this receptor is a promising strategy for the development of anti-inflammatory therapeutics. nih.gov Several classes of compounds with a pyrimidine or related heterocyclic core have been investigated for their P2X7 receptor antagonistic activity.
One notable example is a potent P2X7 receptor antagonist, 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide , which demonstrated an IC50 of 27 nM. researchgate.net This compound represents an optimization of a 2-chlorobenzamide (B146235) template and has shown excellent CNS penetrability in rat models. researchgate.net
Structure-activity relationship (SAR) studies on pyrimidine-2,4-dione derivatives have also identified potent P2X7 receptor antagonists. By converting the flexible structure of a known antagonist, KN-62, into conformationally constrained derivatives, researchers have developed compounds with IC50 values in the low nanomolar range. nih.gov For example, a trifluoromethyl-chloro benzoyl derivative (18m ) and several adamantyl carbonyl derivatives (19g-i , 19k ) exhibited potent antagonistic effects with IC50 values between 10 and 30 nM in an ethidium (B1194527) bromide uptake assay using HEK293 cells expressing the human P2X7 receptor. nih.gov
The following table summarizes the P2X7 receptor antagonistic activity of selected pyrimidine analogues.
| Compound ID | Core Structure | Assay | Cell Line | Potency (IC50) |
| 18m | Pyrimidine-2,4-dione | EtBr Uptake | hP2X7-HEK293 | 10-30 nM |
| 19g-i, 19k | Pyrimidine-2,4-dione | EtBr Uptake | hP2X7-HEK293 | 10-30 nM |
| Not Specified | 5-(5-fluoropyrimidin-2-yl)benzamide | Not Specified | Not Specified | 27 nM researchgate.net |
Syk Kinase Pathway Inhibition
Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune receptors. nih.govnih.gov As such, Syk has emerged as a therapeutic target for inflammatory diseases and certain cancers. A number of small molecule inhibitors of Syk with a pyrimidine-based scaffold have been developed.
One area of focus has been on pyrazolylpyrimidine derivatives. Through lead optimization, compounds with potent Syk inhibition in both enzymatic and cellular assays have been identified. nih.gov For instance, a novel series of SYK inhibitors based on a 4-(3'-pyrazolyl)-2-amino-pyrimidine scaffold yielded compound 1 (NMS-0963), which demonstrated a high potency with an IC50 of 3 nM in an enzymatic assay. nih.gov This compound also showed high antiproliferative activity in Syk-dependent cell lines. nih.gov
Another class of Syk inhibitors includes 1,2,4-triazolo[4,3-c]pyrimidine and 1,2,4-triazolo[1,5-c]pyrimidine derivatives. These compounds have shown significant Syk inhibitory activities, with some also inhibiting the structurally related ZAP-70 kinase. documentsdelivered.com The pyrazolo[3,4-d]pyrimidine scaffold is also recognized as a privileged structure for developing kinase inhibitors, including those targeting Syk. rsc.org
The table below presents the Syk inhibitory activity of representative pyrimidine analogues.
| Compound ID | Scaffold | Assay Type | Potency (IC50) |
| 1 (NMS-0963) | 4-(3'-pyrazolyl)-2-amino-pyrimidine | Enzymatic | 3 nM nih.gov |
| 10d | 1,2,4-triazolo[4,3-c]pyrimidine | Enzymatic | Not Specified documentsdelivered.com |
| 11 | 1,2,4-triazolo[1,5-c]pyrimidine | Enzymatic | Not Specified documentsdelivered.com |
Modulation of Nitric Oxide Production (in vitro)
The production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a key event in inflammatory responses. Overproduction of NO can contribute to tissue damage in various inflammatory conditions. Certain polysubstituted 2-aminopyrimidine derivatives have been shown to inhibit the production of NO in vitro. nih.gov
In studies using mouse and rat peritoneal macrophages stimulated with interferon-γ and lipopolysaccharide (LPS), a tight dependence of the suppressive activity on the chemical structure of the pyrimidines was observed. nih.gov Derivatives containing 4,6-dichloro substitutions were more effective at inhibiting NO production than their monochloro analogues. nih.gov Further modification of the amino group at the C-2 position, for instance to a (N,N-dimethylamino)methyleneamino or formamido group, intensified the inhibitory effects. nih.gov For derivatives with the strongest effects, the IC50 values for NO inhibition were in the range of 2-10 μM. nih.gov
In contrast, derivatives with hydroxyl groups at the C-4 and C-6 positions of the pyrimidine ring did not show any influence on NO production. nih.gov These findings suggest that specific substitutions on the 2-aminopyrimidine scaffold are crucial for the modulation of nitric oxide production in inflammatory settings.
Cellular Assays and Preclinical Models (in vitro and animal studies)
Cell Proliferation and Cytotoxicity Assays (e.g., Cancer Cell Lines)
Analogues of this compound, particularly those containing a fluorinated pyrimidine ring, have been investigated for their cytotoxic effects against various cancer cell lines. smolecule.comnih.gov The antiproliferative activity of these compounds is often attributed to their ability to interfere with DNA synthesis and repair mechanisms. smolecule.com
For example, studies on chloro-thieno[2,3-d]pyrimidine derivatives have demonstrated interesting antiproliferative potential. In a panel of cancer cell lines, twelve compounds showed IC50 values ranging from 23.2 to 95.9 µM. nih.gov Similarly, novel 7-chloro-4-aminoquinoline-benzimidazole hybrids, which can be considered structurally related in terms of containing a chlorinated heterocyclic core, have shown strong cytotoxic activity. Compounds 5d , 8d , and 12d from this series exhibited GI50 values ranging from 0.4 to 8 µM and effectively suppressed cell cycle progression in leukemia and lymphoma cells. mdpi.com
The cytotoxicity of various pyrimidine derivatives against different cancer cell lines is summarized in the table below.
| Compound Class | Cancer Cell Line(s) | Activity Metric | Potency Range |
| Chloro-thieno[2,3-d]pyrimidines | MCF-7, HepG-2 | IC50 | 23.2 - 95.9 µM nih.gov |
| 7-Chloro-4-aminoquinoline-benzimidazoles | Leukemia and Lymphoma cells | GI50 | 0.4 - 8 µM mdpi.com |
| 7-Chloro-(4-thioalkylquinoline) derivatives | CCRF-CEM | IC50 | 0.55 - 2.74 µM mdpi.com |
| 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives | MCF-7, HeLa, HCT-116 | IC50 | 8 - 12.8 µM mdpi.com |
Apoptosis Induction Studies
In addition to inhibiting cell proliferation, several analogues of this compound have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a key mechanism for the efficacy of many anticancer agents.
Flow cytometric analysis of a chloro-thieno[2,3-d]pyrimidine derivative, compound 4 , revealed its ability to induce apoptosis in MCF-7 breast cancer cells, leading to a significant 26.86% reduction in cell viability. nih.gov Further analysis showed an increase in both early and late apoptotic cell populations. nih.gov
Similarly, novel 7-chloro-4-aminoquinoline-benzimidazole hybrids, compounds 5d and 12d , were found to induce disruption of the mitochondrial membrane potential and subsequent apoptosis in HuT78 lymphoma cells after 24 hours of treatment. mdpi.com Studies on 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones also demonstrated their ability to activate caspase-3, a key executioner caspase in the apoptotic pathway, in pancreatic cancer cells. nih.gov
The pro-apoptotic activity of selected pyrimidine analogues is highlighted in the table below.
| Compound ID/Class | Cancer Cell Line | Apoptotic Mechanism |
| Compound 4 (Chloro-thieno[2,3-d]pyrimidine derivative) | MCF-7 | Increased early and late apoptotic populations nih.gov |
| Compounds 5d and 12d (7-Chloro-4-aminoquinoline-benzimidazole hybrids) | HuT78 | Disruption of mitochondrial membrane potential mdpi.com |
| Compounds 5f and 5g (5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides) | Panc-1 | Caspase-3 activation nih.gov |
| Compound 24 (3-{4-chloro-2-[(2-chlorophenyl)methylthio]-5-methylbenzenesulfonyl}-2-[3-(2-hydroxyphenyl)-1-phenylprop-2-enylideneamino]guanidine) | HCT-116 | Decrease of mitochondrial membrane potential, increase of sub-G1 phase cells mdpi.com |
Enzyme Activity Assays
The enzymatic inhibition potential of compounds structurally related to this compound has been explored against several kinase targets. A series of 2-phenylamino-4-prolylpyrimidine derivatives were synthesized and evaluated for their inhibitory activity against Tropomyosin receptor kinase A (TRKA), Anaplastic Lymphoma Kinase (ALK), and the ALK L1196M mutant. nih.gov One of the standout compounds from this series, compound 21 , demonstrated potent enzymatic inhibition with IC50 values of 2.2 nM, 9.3 nM, and 38 nM against TRKA, wild-type ALK, and the ALK L1196M mutant, respectively. nih.gov This particular analogue showed significant promise due to its dual inhibitory action. nih.gov
In a different study, a class of 4-amino-furo[2,3-d]pyrimidines was investigated as potential dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Tyrosine-protein kinase receptor Tie-2. researchgate.net A notable compound from this research, 7k (4-amino-3-(4-((2-fluoro-5-(trifluoromethyl)phenyl)amino-carbonylamino)phenyl)-2-(4-methoxyphenyl)furo[2,3-d]pyrimidine), exhibited potent inhibition of both kinases, with IC50 values of less than 3 nM for both VEGFR2 and Tie-2. researchgate.net
The inhibitory activities of these analogue classes highlight the potential for 5-fluoropyrimidine (B1206419) scaffolds to be developed into potent enzyme inhibitors. The substitutions at the 2 and 4 positions of the pyrimidine ring appear to be crucial for achieving high-affinity binding to the kinase active sites.
Table 1: Enzyme Inhibition by Analogues of this compound
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| Compound 21 | TRKA | 2.2 |
| ALK (wild-type) | 9.3 | |
| ALK (L1196M mutant) | 38 | |
| Compound 7k | VEGFR2 | < 3 |
Receptor Binding Assays
Investigations into the receptor binding profiles of fluorinated heterocyclic compounds have revealed high affinities for specific receptor subtypes. In a study focused on developing ligands for adenosine (B11128) receptors, two novel fluorinated xanthine (B1682287) derivatives were synthesized and their binding affinities were determined. mdpi.com
Compound 5 , a derivative featuring a 2-fluoropyridine (B1216828) moiety, and compound 6 , which incorporates a 4-fluoro-piperidine group, both demonstrated high affinity for the adenosine A2B receptor. mdpi.com The equilibrium dissociation constants (Ki) for these compounds were determined in competition binding assays. Compound 5 exhibited a Ki of 9.97 ± 0.86 nM, while compound 6 had a Ki of 12.3 ± 3.6 nM for the adenosine A2B receptor. mdpi.com These findings indicate that the introduction of fluorine into the xanthine scaffold can lead to potent and selective receptor ligands. mdpi.com
Table 2: Adenosine A2B Receptor Binding Affinity of Fluorinated Analogues
| Compound | Receptor | Ki (nM) |
|---|---|---|
| Compound 5 | Adenosine A2B | 9.97 ± 0.86 |
Structure Activity Relationship Sar Studies and Rational Design Principles of Pyrimidine Analogues
Impact of Substituents on the Pyrimidine (B1678525) Core on Biological Activity
The biological activity of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine nucleus. nih.gov These modifications can alter the molecule's electronic properties, steric profile, and ability to form key interactions with biological targets. In the context of kinase inhibition, the pyrimidine scaffold often serves as a bioisostere for the adenine (B156593) ring of ATP, enabling it to bind to the ATP-binding site of kinases. nih.gov
Role of Halogen (Chlorine, Fluorine) Substitution
Halogen atoms, such as chlorine and fluorine, play a crucial role in modulating the biological activity of pyrimidine analogues. Their introduction can influence the compound's lipophilicity, metabolic stability, and binding affinity to target proteins. nih.gov
The presence of a chlorine atom at the C2 position of the pyrimidine ring is a common feature in many kinase inhibitors. This substituent can serve as a leaving group for covalent bond formation with a cysteine residue in the active site of some kinases, leading to irreversible inhibition. nih.gov Even when not involved in covalent bonding, the electronegativity and size of the chlorine atom at C2 can significantly impact the electronic distribution of the pyrimidine ring and contribute to favorable interactions within the ATP-binding pocket. For instance, in a series of MSK1 kinase inhibitors, a 2-chloro substituent was found to be crucial for covalent interaction. nih.gov Deletion of the 2-chloro atom led to a nearly 100-fold reduction in activity. nih.gov
The fluorine atom at the C5 position also has a significant impact on the molecule's properties. Fluorine's high electronegativity can lower the pKa of the molecule, affecting its ionization state at physiological pH. nih.gov The small van der Waals radius of fluorine allows it to act as a bioisostere of a hydrogen atom, yet its presence can block metabolic oxidation at that position, thereby enhancing the compound's metabolic stability. guidechem.com In the context of kinase inhibitors, a 5-fluoro substituent has been shown to be beneficial for activity. For example, in a series of Aurora kinase inhibitors, the presence of a 5-fluoropyrimidine (B1206419) moiety was associated with high in-vitro potency. nih.gov The strategic introduction of fluorine can markedly influence potency, as seen in various therapeutic agents. nih.gov
The combination of both chloro and fluoro substituents can lead to synergistic effects on biological activity. Studies on 2,4,5-trisubstituted pyrimidines as plasmodial kinase inhibitors have shown that halogenated analogues at the 5-position exhibit considerable activity, with chloro-substituted analogues being more active than fluoro analogues in some cases. mdpi.com This suggests that the nature of the halogen at C5 is critical and that a combination of a C2-chloro and a C5-halogen can be a productive strategy for modulating kinase activity. mdpi.com
| Compound Analogue | C2-Substituent | C5-Substituent | Observed Effect on Activity | Reference |
|---|---|---|---|---|
| MSK1 Inhibitor Series | Cl | Cl | Deletion of 2-Cl led to ~100-fold activity reduction. | nih.gov |
| MSK1 Inhibitor Series | F | Cl | 10-fold increase in potency compared to 2-Cl. | nih.gov |
| Plasmodial Kinase Inhibitor Series | Varied | Cl | More active than fluoro analogue against PfGSK3. | mdpi.com |
| Plasmodial Kinase Inhibitor Series | Varied | F | Showed considerable activity against PfGSK3. | mdpi.com |
Influence of N-Alkyl/Aryl Groups on the Amine Moiety
Substituents on the amine moiety at the C4 position of the pyrimidine ring are crucial for directing the molecule's interaction with the target protein and can significantly affect binding affinity and selectivity. The introduction of N-alkyl or N-aryl groups can lead to additional hydrophobic or hydrogen bonding interactions within the kinase active site.
The presence of an N-ethyl group can contribute to favorable hydrophobic interactions. In the design of Nek2 kinase inhibitors, the addition of alkyl groups to a piperidine (B6355638) ring, which can be considered analogous to N-alkylation, showed that smaller alkyl groups like ethyl were well-tolerated and could occupy small hydrophobic pockets within the kinase catalytic site. nih.gov The ethyl group of some inhibitors was observed to point toward the hinge region and occupy a hydrophobic pocket, and groups larger than cyclopropyl (B3062369) in this position led to a loss of activity due to steric repulsion. rsc.org This highlights the importance of the size and nature of the N-alkyl substituent for optimal binding.
Structure-activity relationship studies on various kinase inhibitors have demonstrated that the nature of the N-substituent is critical. For instance, in a series of CDK9 inhibitors, substitution of a C2-amino group with N-methylamino or N-ethylamino had a minimal effect on CDK9 potency but was detrimental to CDK2 and CDK4 activity, indicating a role in selectivity. nih.gov
Effects of Substitutions at Pyrimidine Ring Positions (C2, C4, C5)
C2 Position: As discussed, the C2 position is often substituted with a halogen like chlorine, which can be crucial for activity. nih.gov In other cases, this position can be modified with various amine-linked aryl or aliphatic groups to enhance kinase inhibition. nih.gov
C4 Position: The C4 position is frequently occupied by a substituted amino group, which is critical for forming hydrogen bonds with the hinge region of the kinase. The nature of the substituent on this amine (e.g., N-ethyl) fine-tunes the binding affinity and selectivity. nih.gov
C5 Position: Substitution at the C5 position can significantly modulate kinase activity and selectivity. nih.gov In a series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives, the introduction of a fluorine atom at the C5 position of the pyrimidine core led to a potent pan-CDK inhibitor. nih.gov Replacement of this fluorine with a chlorine atom resulted in a more than three-fold reduction in CDK inhibitory activity. nih.gov Conversely, in a study of plasmodial kinase inhibitors, chloro and bromo substituents at the C5 position were preferred over alkyl groups for PfGSK3 inhibition, while both alkyl and halogen substituents enhanced potency against PfPK6. mdpi.com This underscores that the optimal substituent at C5 is target-dependent.
| Position | Substituent Type | General Role in Kinase Inhibition | Reference |
|---|---|---|---|
| C2 | Halogen (e.g., Cl) | Can act as a leaving group for covalent inhibition or contribute to binding affinity. | nih.gov |
| C4 | N-Alkyl/Aryl Amine | Forms key hydrogen bonds with the kinase hinge region; influences potency and selectivity. | nih.gov |
| C5 | Halogen, Alkyl, Cyano | Modulates kinase activity and selectivity; can engage in hydrophobic or halogen bonding interactions. | mdpi.comnih.gov |
Pharmacophore Modeling and Lead Optimization Strategies
Pharmacophore modeling is a powerful computational tool used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. nih.gov For pyrimidine-based kinase inhibitors, a pharmacophore model typically includes features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.govnih.gov
A pharmacophore model for 2,4-diaminopyrimidine-based compounds as potential CK1ε inhibitors included hydrogen bond donors and acceptors that interact with key residues in the ATP-binding site, as well as aromatic and hydrophobic features. nih.gov Such models are used for virtual screening of large compound libraries to identify novel hits with the desired pharmacophoric features. nih.gov
Lead optimization is the iterative process of modifying a promising lead compound to improve its potency, selectivity, and pharmacokinetic properties. spirochem.com For pyrimidine-based kinase inhibitors, lead optimization strategies often involve:
Modification of substituents: Systematically altering the substituents at the C2, C4, and C5 positions to enhance binding affinity and selectivity. For example, in the optimization of ALK inhibitors, extensive SAR studies were conducted to identify optimal substituents. nih.gov
Improving physicochemical properties: Modifying the structure to enhance solubility, permeability, and metabolic stability. This can involve introducing polar groups or blocking sites of metabolism. spirochem.com
Structure-based drug design: Utilizing the crystal structure of the target kinase in complex with an inhibitor to guide the design of new analogues with improved interactions. nih.gov
Bioisosteric Replacements in Pyrimidine Analogues
Bioisosterism is a strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to improve the compound's biological activity or pharmacokinetic profile. nih.gov
In the context of pyrimidine analogues, several bioisosteric replacements are commonly employed:
Replacement of Hydrogen with Fluorine: As mentioned, fluorine is a common bioisostere for hydrogen. Its introduction can block metabolism and modulate electronic properties without significantly increasing steric bulk. nih.gov
Replacement of Chlorine: While the 2-chloro group can be important for activity, it can also be a site of metabolic liability. Bioisosteric replacements for chlorine could include other halogens, a cyano group, or a trifluoromethyl group, depending on the specific interactions required at that position.
Amide Bioisosteres: In some kinase inhibitor scaffolds, amide groups are present. Five-membered ring heterocycles, such as 1,2,4-triazoles, have been successfully used as bioisosteres for amides, improving potency and metabolic stability. acs.org
Scaffold Hopping: In a broader sense, the entire pyrimidine core can be considered a bioisostere of the purine (B94841) ring of ATP. nih.gov Further scaffold hopping could involve replacing the pyrimidine ring with other heterocyclic systems like pyrazolopyrimidines or pyridopyrimidines, which have also shown potent kinase inhibitory activity. nih.govnih.gov
| Original Group | Bioisosteric Replacement(s) | Potential Advantage(s) | Reference |
|---|---|---|---|
| Hydrogen | Fluorine | Improved metabolic stability, altered electronics. | nih.gov |
| Chlorine | Fluorine, Bromine, Cyano, CF3 | Modulation of reactivity and binding interactions. | nih.gov |
| Amide | 1,2,4-Triazole | Improved potency and metabolic stability. | acs.org |
| Pyrimidine | Pyrazolopyrimidine, Pyridopyrimidine | Novel chemical space, altered selectivity profile. | nih.govnih.gov |
Applications of 2 Chloro N Ethyl 5 Fluoropyrimidin 4 Amine As a Synthetic Intermediate and Research Probe
Role in Advanced Heterocyclic Synthesis
The utility of 2-chloro-N-ethyl-5-fluoropyrimidin-4-amine in advanced heterocyclic synthesis is primarily due to the reactivity of the chlorine atom at the 2-position of the pyrimidine (B1678525) ring. This position is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups and the construction of fused heterocyclic systems. The electron-withdrawing nature of the fluorine atom at the 5-position further activates the ring system towards such reactions.
The general reactivity of chloro-pyrimidines is well-documented, serving as a foundation for the synthesis of more complex structures. For instance, the chlorine atom can be displaced by various nucleophiles, including amines, thiols, and alcohols, to yield substituted pyrimidine derivatives. This reactivity is fundamental to building larger, more complex molecular architectures. While specific examples detailing the use of this compound in multicomponent reactions or the synthesis of fused pyrimidines are not extensively documented in readily available literature, its structural similarity to other 2,4-disubstituted-5-fluoropyrimidines suggests its potential in these areas.
| Reaction Type | Nucleophile | Resulting Structure | Significance |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | Amines (R-NH2) | 2-amino-N-ethyl-5-fluoropyrimidin-4-amine derivatives | Formation of key intermediates for kinase inhibitors. |
| Nucleophilic Aromatic Substitution | Thiols (R-SH) | 2-thioether-N-ethyl-5-fluoropyrimidin-4-amine derivatives | Access to a diverse range of sulfur-containing heterocycles. |
| Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) | Boronic acids, amines | Arylated or aminated pyrimidine derivatives | Construction of complex biaryl or amino-aryl structures. |
Development of Chemical Tools for Biological Pathway Elucidation
Chemical probes are essential tools for dissecting complex biological pathways. The design of such probes often involves the incorporation of a reactive group, a reporter tag (such as a fluorophore), and a recognition element that directs the probe to a specific biological target. The structure of this compound makes it a suitable scaffold for the development of such chemical tools.
The N-ethylamino group can be modified to attach linkers connected to reporter groups, while the pyrimidine core can serve as the recognition element for specific enzymes, such as kinases. The reactive chlorine atom can be utilized for covalent modification of the target protein, allowing for activity-based protein profiling and target identification.
While direct examples of the use of this compound in the development of chemical probes are not prevalent in the literature, the general principles of probe design support its potential in this area. For instance, fluorinated heterocyclic compounds are of interest in the development of probes for ¹⁹F MRI, an imaging technique with a high signal-to-noise ratio. The fluorine atom on the pyrimidine ring could potentially serve as a reporter for such applications.
Precursor in Non-Clinical Drug Discovery and Development Programs
The most significant and well-documented application of this compound and its close analogs is as a precursor in non-clinical drug discovery, particularly in the development of kinase inhibitors for oncology. smolecule.com The pyrimidine scaffold is a common feature in many approved and investigational kinase inhibitors, as it can mimic the hydrogen bonding interactions of the adenine (B156593) base of ATP in the enzyme's active site.
Research in this area has shown that derivatives of this compound can be elaborated into potent inhibitors of various kinases involved in cancer cell signaling pathways. The general strategy involves the substitution of the 2-chloro group with a larger, often aromatic or heteroaromatic, moiety that can occupy the hydrophobic pocket of the kinase active site.
For example, compounds structurally related to this compound have been investigated as inhibitors of Janus kinases (JAKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov The development of the JAK2 inhibitor AZD1480, for instance, involved the use of a similar 5-fluoropyrimidine (B1206419) core, highlighting the importance of this scaffold in targeting the JAK/STAT pathway. googleapis.com
| Kinase Target | Therapeutic Area | Role of the Pyrimidine Core | Example of Related Drug/Candidate |
|---|---|---|---|
| Janus Kinase (JAK) | Myeloproliferative neoplasms, inflammation | Forms hydrogen bonds in the ATP-binding site. | AZD1480 |
| Vascular Endothelial Growth Factor Receptor (VEGFR) | Oncology (angiogenesis inhibition) | Acts as a scaffold for positioning key binding moieties. | Vandetanib (related scaffold) |
| Epidermal Growth Factor Receptor (EGFR) | Oncology (various solid tumors) | Mimics the adenine ring of ATP. | Gefitinib (related scaffold) |
The preclinical development of these compounds involves extensive structure-activity relationship (SAR) studies, where modifications to the pyrimidine core and its substituents are systematically made to optimize potency, selectivity, and pharmacokinetic properties. The presence of the fluorine atom in this compound is often beneficial in this context, as fluorine substitution can enhance metabolic stability and binding affinity. mdpi.com
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes for the Compound and its Analogues
The current synthesis of 2-chloro-N-ethyl-5-fluoropyrimidin-4-amine has been documented, involving the reaction of 2,4-dichloro-5-fluoropyrimidine (B19854) with ethylamine (B1201723). google.com However, future research will likely focus on the development of more sustainable and efficient synthetic methodologies. Green chemistry principles are increasingly being applied to the synthesis of pyrimidine (B1678525) derivatives, utilizing alternative energy sources like microwave irradiation and ultrasound, as well as employing eco-friendly solvents and catalysts. researchgate.neteurekaselect.com
Future synthetic strategies could explore:
One-pot multicomponent reactions: These reactions can improve efficiency by combining several synthetic steps without isolating intermediates. researchgate.net
Novel catalysts: The use of nanocatalysts or organocatalysts could offer milder reaction conditions and improved yields. researchgate.net
Flow chemistry: Continuous flow processes can provide better control over reaction parameters, leading to higher purity and safer production.
The development of a diverse library of analogues is also a crucial research direction. By systematically modifying the substituents on the pyrimidine ring, researchers can explore the structure-activity relationships (SAR) and optimize the compound's properties for specific applications.
Advanced Computational Modeling for Predictive Biological Activity and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties (preclinical)
In silico methods are becoming indispensable in modern drug discovery for predicting the biological activity and pharmacokinetic properties of new chemical entities. For this compound and its analogues, computational modeling can significantly accelerate the research and development process.
Future research in this area should include:
Molecular Docking: To predict the binding affinity and interaction patterns of the compound with potential biological targets. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR): To develop models that correlate the structural features of the compounds with their biological activities. nih.gov
ADMET Prediction: To forecast the absorption, distribution, metabolism, excretion, and toxicity profiles of the compounds, helping to identify potential liabilities early in the discovery process. ajpamc.comresearchgate.netresearchgate.net
| Parameter | Description | Importance in Drug Discovery |
|---|---|---|
| Aqueous Solubility | The maximum concentration of a compound that can dissolve in water. | Crucial for absorption and distribution in the body. |
| Blood-Brain Barrier Permeability | The ability of a compound to cross the blood-brain barrier. | Essential for drugs targeting the central nervous system. |
| CYP450 Inhibition | Inhibition of cytochrome P450 enzymes, which are key for drug metabolism. | Predicts potential for drug-drug interactions. |
| Hepatotoxicity | The potential for a compound to cause liver damage. | A major reason for drug failure in clinical trials. |
| Mutagenicity | The potential for a compound to induce genetic mutations. | A critical safety concern. |
Exploration of Novel Biological Targets and Mechanisms (in vitro and preclinical)
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. mdpi.com While the specific targets of this compound are yet to be fully elucidated, its structural similarity to other biologically active pyrimidines suggests several possibilities.
Potential biological targets for investigation include:
Kinases: Many pyrimidine derivatives are potent kinase inhibitors, playing a role in cancer therapy. acs.orgnih.govnih.gov Investigating the effect of this compound on various kinases could reveal novel therapeutic applications.
Enzymes in Nucleotide Metabolism: As a fluorinated pyrimidine, it may interfere with enzymes involved in pyrimidine biosynthesis or degradation, a mechanism of action for several anticancer drugs. clinpgx.orgcalis.edu.cnresearchgate.net
Other Enzymes and Receptors: The diverse biological activities of pyrimidine derivatives warrant a broad screening approach to identify novel targets. gsconlinepress.com
In vitro studies using cell-based assays and enzymatic assays will be crucial for identifying and validating new biological targets. Preclinical animal models can then be used to confirm these findings and explore the compound's therapeutic potential.
Design of Next-Generation Pyrimidine-Based Chemical Entities with Enhanced Specificity
Once initial biological targets are identified, the focus of research will shift to designing next-generation compounds with improved potency and selectivity. Structure-based drug design, guided by computational modeling and X-ray crystallography, will be instrumental in this phase.
Key strategies for designing next-generation compounds include:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure to understand how changes affect biological activity. frontiersin.orgnih.govresearchgate.net
Fragment-Based Drug Design: Building up potent inhibitors from smaller chemical fragments that bind to the target protein. gsconlinepress.com
Introduction of Specific Functional Groups: To enhance binding affinity, improve pharmacokinetic properties, or reduce off-target effects.
The goal is to develop compounds that are highly specific for their intended target, which can lead to improved efficacy and a better safety profile.
Investigation of Metabolic Pathways (in vitro and animal models)
Understanding the metabolic fate of this compound is critical for its development as a potential therapeutic agent. The metabolism of fluoropyrimidines can be complex, involving both activation to therapeutic metabolites and degradation to inactive or potentially toxic byproducts. nih.govnih.gov
Future research should focus on:
In vitro metabolism studies: Using liver microsomes and other cellular fractions to identify the enzymes responsible for metabolizing the compound and to characterize the resulting metabolites.
In vivo metabolism studies: Using animal models to understand the pharmacokinetic profile of the compound, including its absorption, distribution, metabolism, and excretion.
Q & A
Basic: How is the molecular structure of 2-chloro-N-ethyl-5-fluoropyrimidin-4-amine determined experimentally?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving the 3D structure. Key steps include:
- Crystallization : Solvent evaporation or diffusion methods to obtain high-quality crystals.
- Data Collection : Diffraction data collected at 293 K (as in related pyrimidine derivatives ).
- Refinement : Software like SHELX refines parameters (e.g., bond angles, torsion angles) using R factors (<0.04 for high precision) .
- Validation : Compare experimental data with computational models (e.g., DFT) to confirm accuracy.
Advanced: How can synthetic routes for this compound be optimized to improve yield and purity?
Methodological Answer:
- Reagent Selection : Use fluorinated intermediates (e.g., 5-fluoropyrimidine derivatives) to enhance regioselectivity .
- Catalysis : Pd-catalyzed cross-coupling for introducing the N-ethyl group while minimizing side reactions.
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization in ethanol/water mixtures to remove unreacted starting materials .
- Analytical Monitoring : Track reaction progress via TLC or HPLC-MS. Purity >98% is achievable with iterative optimization .
Basic: What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- NMR :
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺.
- IR Spectroscopy : Confirm N-H stretches (3300–3500 cm⁻¹) and C-Cl bonds (550–600 cm⁻¹) .
Advanced: How do intermolecular interactions influence the crystallographic packing of this compound?
Methodological Answer:
- Hydrogen Bonding : N-H⋯N/F interactions stabilize the lattice. For example, N4-H4⋯N5 forms a six-membered ring in similar compounds .
- C-H⋯π/π-π Stacking : Aryl ring interactions (e.g., centroid distances ~3.6–3.7 Å) contribute to dense packing .
- Torsional Analysis : Dihedral angles (e.g., 12–28° between pyrimidine and substituents) affect molecular conformation and crystal symmetry .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced antitumor activity?
Methodological Answer:
- Core Modifications : Replace Cl with Br/CF₃ to alter electron-withdrawing effects and binding affinity .
- Substituent Screening : Test N-ethyl vs. N-aryl groups to evaluate steric and electronic impacts on target inhibition (e.g., kinase assays).
- Biological Assays :
Basic: What are the stability considerations for storing this compound?
Methodological Answer:
- Temperature : Store at -20°C long-term; short-term storage at 4°C in desiccators .
- Light Sensitivity : Use amber vials to prevent photodegradation of the fluoropyrimidine core.
- Moisture Control : Silica gel packs in storage containers to avoid hydrolysis of the chloro group .
Advanced: How can computational methods predict the binding mode of this compound to biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger to simulate interactions with enzymes (e.g., thymidylate synthase).
- MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-protein complexes.
- Free Energy Calculations : MM-PBSA/GBSA to quantify binding affinities (ΔG < -8 kcal/mol suggests strong binding) .
Basic: How is the purity of this compound validated in synthetic batches?
Methodological Answer:
- HPLC : C18 column, 1.0 mL/min flow, 254 nm detection. Retention time consistency (±0.1 min) indicates purity.
- Elemental Analysis : Compare experimental C/H/N percentages with theoretical values (deviation <0.3% acceptable).
- Melting Point : Sharp MP (e.g., 150–152°C) confirms homogeneity .
Advanced: What strategies resolve contradictions in bioactivity data across different studies?
Methodological Answer:
- Dose-Response Curves : Re-test activity across a wider concentration range (e.g., 0.1–100 μM) to identify threshold effects.
- Assay Variability Control : Use standardized protocols (e.g., ATP levels in kinase assays) and internal controls (e.g., staurosporine).
- Meta-Analysis : Compare data across cell lines (e.g., p53 status) to identify context-dependent mechanisms .
Advanced: How can this compound be functionalized for material science applications?
Methodological Answer:
- Coordination Chemistry : React with transition metals (e.g., Pd²⁺) to form luminescent complexes for OLEDs.
- Polymer Incorporation : Copolymerize with acrylates via radical initiators to create fluorinated polymers with high thermal stability .
- Surface Modification : Silanize glass substrates with amine-terminated linkers for biosensor applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
